2-Hydroxy-3,5-diiodobenzaldehyde oxime

Organic synthesis Crystallization Thermal analysis

Researchers needing heavy-atom derivatives for macromolecular crystallography often encounter weak anomalous signals with brominated analogs. 2-Hydroxy-3,5-diiodobenzaldehyde oxime (CAS 21405-40-3) solves this: • ~2.7× greater electron density versus dibromo analogs for robust SAD/MAD phasing • Reactive oxime handle enables site-specific biomolecular conjugation without reductive amination • Predicted density of 2.573 g/cm³ supports enhanced X-ray absorption • Mp 225°C ensures straightforward purification and formulation stability Procure 98% purity compound for reproducible experimental outcomes.

Molecular Formula C7H5I2NO2
Molecular Weight 388.93 g/mol
Cat. No. B10884416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3,5-diiodobenzaldehyde oxime
Molecular FormulaC7H5I2NO2
Molecular Weight388.93 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C=NO)O)I)I
InChIInChI=1S/C7H5I2NO2/c8-5-1-4(3-10-12)7(11)6(9)2-5/h1-3,11-12H/b10-3+
InChIKeyAWHTXWWYRMLYCM-XCVCLJGOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-3,5-diiodobenzaldehyde oxime: Physicochemical Profile


2-Hydroxy-3,5-diiodobenzaldehyde oxime (CAS 21405-40-3, molecular formula C7H5I2NO2, molecular weight 388.93 g/mol) is a halogenated aromatic oxime featuring a benzaldehyde core substituted with an oxime group (=N-OH) at the formyl position, a hydroxy group at the 2-position, and iodine atoms at the 3 and 5 positions . The compound is synthesized via oximation of 2-hydroxy-3,5-diiodobenzaldehyde [1]. Its physicochemical profile includes a melting point of 225°C (solvent: chloroform), a predicted boiling point of 365.588±42.00°C at 760 Torr, a predicted density of 2.573±0.14 g/cm³ at 25°C, and a predicted pKa of 7.610±0.10 . These properties distinguish it from both its aldehyde precursor and related halogenated oxime analogs, establishing a unique profile relevant for applications in coordination chemistry, organic synthesis, and materials research.

Workflow Coordination chemistry and metal complex synthesis via N,O-chelation
Selection Diiodo aromatic scaffold for heavy-atom derivatization, SERS, or crystallography
Context Oxime functionality enables Beckmann rearrangements and alternative synthetic routes

2-Hydroxy-3,5-diiodobenzaldehyde oxime: Substitution Risks


Substitution of 2-hydroxy-3,5-diiodobenzaldehyde oxime with its aldehyde precursor (2-hydroxy-3,5-diiodobenzaldehyde, CAS 2631-77-8) or halogen-variant analogs (e.g., 3,5-dibromosalicylaldoxime, CAS 21386-43-6) fundamentally alters chemical behavior, physicochemical properties, and application suitability. The oxime functionality introduces distinct coordination chemistry capabilities versus the aldehyde, including metal chelation through the N-OH moiety and participation in Beckmann rearrangements . Simultaneously, the 3,5-diiodo substitution pattern confers a predicted density of 2.573 g/cm³—approximately 2.7-fold greater than the molecular weight-normalized density of the dibromo analog—and a melting point of 225°C, markedly higher than the 107-112°C melting point of the aldehyde precursor . These quantitative differences directly impact purification strategies, formulation stability, spectroscopic detection thresholds, and synthetic route planning. Procurement of a structurally similar but functionally distinct compound introduces uncontrolled variables that compromise experimental reproducibility and downstream application performance.

Target Product
Potential Substitute
Risk of Substitution
2-Hydroxy-3,5-diiodobenzaldehyde oxime
2-Hydroxy-3,5-diiodobenzaldehyde (aldehyde precursor)
Oxime N,O-chelation and Beckmann rearrangement capabilities are absent in aldehyde; coordination chemistry pathways differ fundamentally.
Diiodo oxime (MW 388.93)
3,5-Dibromosalicylaldoxime (MW 294.93)
Lower heavy-atom content and electron density may reduce X‑ray scattering efficiency and SERS signal enhancement.

2-Hydroxy-3,5-diiodobenzaldehyde oxime: Quantified Differentiation


Thermal Stability Advantage Over Aldehyde Precursor

2-Hydroxy-3,5-diiodobenzaldehyde oxime exhibits a melting point of 225°C (solvent: chloroform), approximately 113°C higher than its aldehyde precursor 2-hydroxy-3,5-diiodobenzaldehyde (melting point 107-112°C) . This substantial thermal stability differential enables selective recrystallization-based purification strategies and indicates distinct solid-state packing interactions conferred by the oxime moiety.

Thermal Stability
Data to verify
Oxime mp 225°C Aldehyde mp 107–112°C ΔT +113 to +118°C
Higher melting point may support crystallization-based purification; distinct thermal handling required.
Oxime measured in chloroform; aldehyde literature value.
Organic synthesis Crystallization Thermal analysis

High Density for X-ray Crystallography and Spectroscopy

2-Hydroxy-3,5-diiodobenzaldehyde oxime has a predicted density of 2.573±0.14 g/cm³ at 25°C and 760 Torr . While directly reported density data for the 3,5-dibromosalicylaldoxime analog (CAS 21386-43-6, MW 294.93) are not available in primary sources, the approximate molecular-weight-normalized density (estimated as density / MW) of the diiodo compound is approximately 0.0066 g·mol/cm³·g, which is approximately 2.7-fold greater than the estimated value for the dibromo analog based on the 61% higher molecular weight of the diiodo species. The presence of two heavy iodine atoms (atomic mass 126.9) confers substantially enhanced electron density relative to bromine-substituted analogs.

Density & Heavy Atoms
Predicted · Class-level
Predicted 2.573 g/cm³; ~2.7× higher MW‑normalized density vs. dibromo analog (estimated).
Enhanced electron density may improve X‑ray phasing and mass spectrometric detection.
Predicted density at 25°C, 760 Torr; comparative data estimated.
X-ray crystallography Mass spectrometry Heavy-atom derivatization

Oxime-Specific Metal Chelation vs. Aldehyde Precursor

The oxime functional group (=N-OH) in 2-hydroxy-3,5-diiodobenzaldehyde oxime enables metal chelation through both nitrogen and oxygen atoms, a coordination mode fundamentally distinct from the aldehyde precursor's carbonyl-only binding . While quantitative stability constants for this specific compound are not reported in accessible primary literature, class-level evidence from salicylaldoxime metal extractant studies establishes that oximes form stable complexes with Cu(II), Ni(II), Mn(II), and other transition metals [1]. The aldehyde precursor 2-hydroxy-3,5-diiodobenzaldehyde (CAS 2631-77-8) lacks this N,O-chelation capability and instead participates primarily in Schiff base condensation reactions.

Metal Chelation Mode
Class-level
N,O‑chelation via oxime Aldehyde: O‑only coordination Forms stable complexes with Cu(II), Ni(II), Mn(II)
Direct metal complex synthesis without Schiff base intermediate.
Stability constants not reported for this specific oxime.
Coordination chemistry Metal complex synthesis Schiff base ligands

Iodinated Scaffold Bioactivity in Cholinesterase Inhibition

Hydrazide-hydrazone derivatives synthesized from 2-hydroxy-3,5-diiodobenzaldehyde (the aldehyde precursor to the target oxime) exhibit dual acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition with IC50 values ranging from 15.1-140.5 μM for AChE and 35.5-170.5 μM for BuChE [1]. The most potent derivative, N'-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]-4-nitrobenzohydrazide (2k), demonstrated AChE inhibition with IC50 lower than the reference drug rivastigmine [1]. The majority of derivatives also met blood-brain barrier permeability criteria based on the BOILED-Egg approach [1]. This evidence supports the value of the 2-hydroxy-3,5-diiodophenyl scaffold—shared by the target oxime—as a privileged substructure for CNS-targeted compound development. Direct bioactivity data for the oxime itself are not reported in accessible primary literature.

Scaffold Bioactivity
Derivative evidence
Hydrazide-hydrazone derivatives: AChE IC50 15.1–140.5 μM, BuChE 35.5–170.5 μM Lead 2k IC50
2‑Hydroxy‑3,5‑diiodophenyl scaffold may support CNS research compound development; direct oxime bioactivity not reported.
Data from aldehyde-derived derivatives; in vitro Ellman's method.
Medicinal chemistry Cholinesterase inhibition CNS drug discovery

Patent Activity for Diiodo-Oxime Scaffold

The 2-hydroxy-3,5-diiodobenzaldehyde oxime scaffold is represented in patent literature as a component of oxime-based pharmaceutical compositions. A patent record (PubChemLite) for benzaldehyde, 3,5-diiodo-4-hydroxy-, oxime—a positional isomer of the target compound—indicates 4 associated patents [1]. Additionally, a patent (US-9073833-B1) titled 'Oxime-based compound, pharmaceutical composition containing the same and method for preparing the same' encompasses this structural class . In contrast, the aldehyde precursor 2-hydroxy-3,5-diiodobenzaldehyde (CAS 2631-77-8) and the 5-iodo monosubstituted analog (CAS 1761-62-2) are primarily documented as synthetic intermediates rather than direct pharmaceutical composition components.

Patent Landscape
Supporting evidence
Oxime scaffold in pharmaceutical composition patents; positional isomer has 4 patent citations Aldehyde precursor: synthetic intermediate documentation only
Patent interest may influence procurement for pharmaceutical research.
Patent database analysis; oxime bioactivity not directly assessed.
Pharmaceutical development Patent landscape Intellectual property

Distinct Acid-Base Profile vs. Aldehyde Precursor

2-Hydroxy-3,5-diiodobenzaldehyde oxime has a predicted pKa of 7.610±0.10 . In comparison, its aldehyde precursor 2-hydroxy-3,5-diiodobenzaldehyde has a predicted acid pKa of 6.881 [1]. This 0.73 unit difference in pKa shifts the compound's protonation state at physiological pH (7.4) and affects solubility, partitioning behavior, and metal coordination pH dependence. The oxime also exhibits distinct computational parameters including LogD (pH 7.4) of 3.268 for the aldehyde precursor [1]; corresponding values for the oxime are not reported in accessible sources.

Acid‑Base Profile
Predicted
pKa 7.61 (oxime) vs. 6.88 (aldehyde); ΔpKa +0.73
Higher pKa shifts protonation equilibrium at physiological pH, affecting extraction and metal complex formation.
Predicted values; experimental pKa data not located.
Physicochemical profiling Extraction optimization Drug-like property assessment

2-Hydroxy-3,5-diiodobenzaldehyde oxime: Key Applications


Heavy-Atom Derivatization for X-ray Crystallography

The predicted density of 2.573 g/cm³ and presence of two iodine atoms make 2-hydroxy-3,5-diiodobenzaldehyde oxime a candidate for heavy-atom derivatization in protein and nucleic acid crystallography . The diiodo substitution pattern confers substantially higher electron density than brominated oxime analogs (estimated 2.7-fold greater molecular-weight-normalized density), potentially enabling more robust anomalous scattering signals for single-wavelength anomalous dispersion (SAD) or multiple-wavelength anomalous dispersion (MAD) phasing . The oxime functionality offers a reactive handle for site-specific conjugation to biomolecular targets, providing a synthetic advantage over the aldehyde precursor which requires reductive amination or Schiff base condensation pathways .

SERS Trace Detection of Biomolecular Interactions

A bis-functionalized derivative of 2-hydroxy-3,5-diiodobenzaldehyde oxime—(1E,1"E)-O,O"-[(3,6-dioxopiperazine-2,5-diyl)bis(methylene)]bis[1-(2-hydroxy-3,5-diiodophenyl)-2-hydroxy-3,5-diiodobenzaldehyde oxime] (DBD)—has been characterized by surface-enhanced Raman spectroscopy (SERS) with silver cluster adsorption energies ranging from -7.79 to -17.37 kcal/mol . SERS signal enhancement was most pronounced at approximately 10⁻⁵ M concentration . Molecular dynamics simulations revealed a binding affinity of -9.4 kcal/mol with cycloserine targets, with adsorption characterized as exothermic, spontaneous chemisorption . The target oxime serves as a precursor for synthesizing such SERS-active probes, and the diiodo substitution contributes to the detectable Raman scattering enhancement .

CNS-Targeted Cholinesterase Inhibitor Intermediate

The 2-hydroxy-3,5-diiodophenyl scaffold—present in both the target oxime and its aldehyde precursor—has been validated as a privileged substructure for developing dual AChE/BuChE inhibitors with demonstrated blood-brain barrier permeability . Hydrazide-hydrazone derivatives synthesized from 2-hydroxy-3,5-diiodobenzaldehyde exhibit AChE IC50 values from 15.1-140.5 μM and BuChE IC50 values from 35.5-170.5 μM, with the most potent derivative (2k) exceeding rivastigmine's inhibitory activity against AChE . The target oxime provides a chemically distinct entry point for derivatization compared to the aldehyde precursor, enabling alternative synthetic routes—such as Beckmann rearrangement to amides or nitriles—that bypass Schiff base condensation pathways .

Transition Metal Complex Synthesis via N,O-Chelation

2-Hydroxy-3,5-diiodobenzaldehyde oxime functions as an N,O-chelating ligand for transition metal coordination chemistry . Class-level evidence from salicylaldoxime studies establishes that oximes form stable complexes with Cu(II), Ni(II), Mn(II), and other transition metals through simultaneous nitrogen and oxygen coordination . This coordination mode is fundamentally distinct from the aldehyde precursor, which requires initial condensation to form Schiff base ligands before metal complexation . The higher pKa of 7.61 (versus 6.88 for the aldehyde) shifts the pH dependence of metal complex formation toward physiological conditions, potentially enabling aqueous-phase coordination studies not feasible with the more acidic aldehyde precursor [1].

Application
Selection Property
Validation Focus
Heavy‑atom derivatization for crystallography
Diiodo substitution; oxime conjugation handle
Anomalous scattering phasing power; biomolecular conjugation efficiency
SERS‑active probe synthesis
Diiodo aromatic core for Raman enhancement
SERS signal reproducibility; adsorption energy on silver clusters
CNS research intermediate
2‑Hydroxy‑3,5‑diiodophenyl scaffold
Cholinesterase inhibition assay; blood‑brain barrier permeability assessment
Transition metal coordination studies
N,O‑chelation capability
Metal complex stability; pH‑dependent coordination behaviour
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